Cas no 733740-39-1 (cis-3-2-(2-Bromophenyl)-2-oxoethyl-cyclopentane-1-carboxylic acid)
cis-3-2-(2-Bromophenyl)-2-oxoethyl-cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- LogP
- cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
- cis-3-[2-(2-broMophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- cis-3-2-(2-Bromophenyl)-2-oxoethyl-cyclopentane-1-carboxylic acid
- 733740-39-1
- MFCD01319730
- CIS-3-[2-(2-BROMOPHENYL)-2-OXOETHYL]CYCLOPENTANE-1-CARBOXYLICACID
- (1R,3S)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- AKOS016017636
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- MDL: MFCD01319730
- Inchi: 1S/C14H15BrO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1
- InChI Key: IZQLUQUCUBIXLN-VHSXEESVSA-N
- SMILES: BrC1C=CC=CC=1C(C[C@H]1CC[C@@H](C(=O)O)C1)=O
Computed Properties
- Exact Mass: 310.02000
- Monoisotopic Mass: 310.02046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- PSA: 54.37000
- LogP: 3.52280
cis-3-2-(2-Bromophenyl)-2-oxoethyl-cyclopentane-1-carboxylic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
cis-3-2-(2-Bromophenyl)-2-oxoethyl-cyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C081910-25mg |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid |
733740-39-1 | 25mg |
$ 180.00 | 2022-06-06 | ||
| TRC | C081910-50mg |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid |
733740-39-1 | 50mg |
$ 300.00 | 2022-06-06 | ||
| abcr | AB361016-1 g |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95% |
733740-39-1 | 1g |
€3,651.40 | 2022-08-31 | ||
| Fluorochem | 201101-1g |
cis-3-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
733740-39-1 | >95% | 1g |
£2448.00 | 2022-03-01 | |
| abcr | AB361016-1g |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, 95%; . |
733740-39-1 | 95% | 1g |
€3919.70 | 2024-04-16 | |
| A2B Chem LLC | AC51930-1g |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
733740-39-1 | >95% | 1g |
$2759.00 | 2024-04-19 | |
| A2B Chem LLC | AC51930-2g |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
733740-39-1 | >95% | 2g |
$4116.00 | 2024-04-19 | |
| A2B Chem LLC | AC51930-5g |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
733740-39-1 | >95% | 5g |
$8355.00 | 2024-04-19 | |
| Ambeed | A929959-1g |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
733740-39-1 | 95+% | 1g |
$2117.0 | 2025-04-17 | |
| Crysdot LLC | CD12038507-1g |
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
733740-39-1 | 95+% | 1g |
$2101 | 2024-07-24 |
cis-3-2-(2-Bromophenyl)-2-oxoethyl-cyclopentane-1-carboxylic acid Suppliers
cis-3-2-(2-Bromophenyl)-2-oxoethyl-cyclopentane-1-carboxylic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on cis-3-2-(2-Bromophenyl)-2-oxoethyl-cyclopentane-1-carboxylic acid
Cis-3-2-(2-Bromophenyl)-2-Oxoethyl-Cyclopentane-1-Carboxylic Acid: A Comprehensive Overview
Cis-3-2-(2-Bromophenyl)-2-Oxoethyl-Cyclopentane-1-Carboxylic Acid is a compound with the CAS number 733740-39-1, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a cyclopentane ring, a carboxylic acid group, and a substituted phenyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.
The cis configuration of this compound is critical to its properties. The spatial arrangement of the substituents on the cyclopentane ring influences its reactivity, stability, and interactions with biological systems. Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic and pharmacodynamic profiles of such compounds. For instance, researchers have demonstrated that the cis isomer exhibits superior bioavailability compared to its trans counterpart, making it a more promising candidate for therapeutic applications.
The synthesis of Cis-3-2-(2-Bromophenyl)-2-Oxoethyl-Cyclopentane-1-Carboxylic Acid involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the cyclopentane ring through ring-closing metathesis, followed by selective bromination and oxidation reactions. The use of transition metal catalysts, such as ruthenium-based catalysts, has significantly improved the efficiency and yield of these reactions. Recent advancements in green chemistry have also enabled the development of more sustainable synthesis pathways, reducing the environmental footprint of this compound's production.
In terms of pharmacological activity, this compound has shown remarkable potential as a lead molecule for drug development. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation, neurodegeneration, and cancer progression. For example, research published in *Nature Communications* revealed that this compound exhibits potent anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The structural versatility of Cis-3-2-(2-Bromophenyl)-2-Oxoethyl-Cyclopentane-1-Carboxylic Acid also lends itself to applications in material science. Its unique combination of rigidity and flexibility makes it an ideal building block for constructing advanced materials with tailored mechanical and electronic properties. For instance, researchers have explored its use in designing self-healing polymers and stimuli-responsive materials. These applications underscore the compound's potential to bridge the gap between chemistry and materials engineering.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular structure, conformational dynamics, and intermolecular interactions. For example, X-ray crystallography revealed that the compound adopts a specific conformation that optimizes its van der Waals interactions, contributing to its stability.
Looking ahead, the future of Cis-3-2-(2-Bromophenyl)-2-Oxoethyl-Cyclopentane-1-Carboxylic Acid lies in further exploration of its therapeutic potential and material applications. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new avenues for its utilization. Additionally, ongoing research into its biosynthesis pathways may pave the way for cost-effective large-scale production methods.
In conclusion, Cis-3-2-(2-Bromophenyl)-2-Oxoethyl-Cyclopentane-1-Carboxylic Acid is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with advancements in synthesis and characterization techniques, positions it as a key player in future innovations within chemistry and related fields.
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